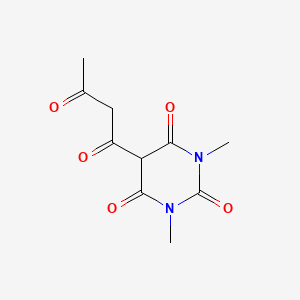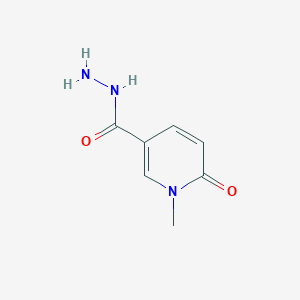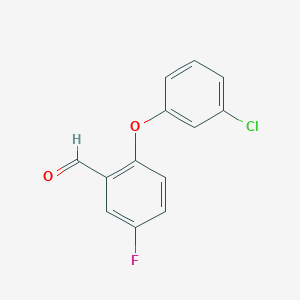
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one is an organic compound known for its diverse applications in both the scientific and industrial domains. This compound features a tetrazole ring, a piperazine ring, and phenoxy and methoxyphenyl groups, making it a multifaceted molecule for various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one can be achieved through several steps:
Formation of the Tetrazole Ring: : Starting with a 4-methoxyphenylhydrazine, which is reacted with sodium azide and an appropriate activating agent, typically in a solvent like dimethylformamide (DMF).
Piperazine Integration: : The tetrazole derivative is then reacted with a piperazine compound under reflux conditions.
Coupling with Phenoxypropanone: : The final step involves the reaction of the piperazine-tetrazole derivative with 2-phenoxypropan-1-one in the presence of a base like potassium carbonate, resulting in the target compound.
Industrial Production Methods
Industrially, large-scale production often employs flow chemistry techniques to ensure higher yield and purity while maintaining strict control over reaction conditions. The usage of automated reactors and continuous synthesis methods helps in minimizing production time and cost.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one undergoes several types of reactions:
Oxidation: : The methoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: : The nitro groups or other reducible functionalities can be reduced to amines.
Substitution: : The phenoxy or methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide for oxidations.
Reducing Agents: : Palladium on carbon (Pd/C) with hydrogen gas for reductions.
Bases and Nucleophiles: : Sodium hydroxide or potassium carbonate for substitution reactions.
Major Products Formed
Oxidation: : Carbonyl derivatives like aldehydes or ketones.
Reduction: : Amino derivatives from nitro reductions.
Substitution: : Varied phenolic derivatives depending on the nucleophile used.
Scientific Research Applications
The compound has found extensive use in:
Chemistry: : As a ligand in coordination chemistry due to its tetrazole and piperazine moieties.
Biology: : As a potential inhibitor in enzyme studies, especially targeting enzymes with active sites accommodating aromatic and heterocyclic interactions.
Medicine: : In the development of pharmacological agents, particularly those targeting neurological pathways given its structural similarity to known pharmaceuticals.
Industry: : As a precursor in the synthesis of advanced materials, polymers, and specialty chemicals.
Mechanism of Action
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one exerts its effects primarily through its interaction with specific molecular targets:
Enzyme Inhibition: : By binding to the active sites of enzymes, thus preventing substrate interaction.
Receptor Modulation: : Acting as an agonist or antagonist at receptor sites, particularly in neurological pathways.
Comparison with Similar Compounds
Compared to other tetrazole-based compounds, 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one is unique due to its additional piperazine and phenoxy groups, which enhance its binding affinity and specificity in biological systems.
Similar Compounds
1-(4-(1H-tetrazol-5-yl)piperazin-1-yl)-2-phenoxypropan-1-one: : Lacks the methoxyphenyl group.
1-(4-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine: : Missing the phenoxypropanone moiety.
There you have it—a deep dive into the fascinating world of this compound! Anything specific you’d like to explore further?
Properties
IUPAC Name |
1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-17(31-20-6-4-3-5-7-20)22(29)27-14-12-26(13-15-27)16-21-23-24-25-28(21)18-8-10-19(30-2)11-9-18/h3-11,17H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQPHALONGUUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2691510.png)
![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid](/img/structure/B2691511.png)

![Tert-butyl 2-[(5-fluoropyridin-2-yl)amino]acetate](/img/structure/B2691513.png)
![5-{[(4-chlorophenyl)methyl]sulfanyl}-2-(2-methylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2691515.png)
![3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2691516.png)
![N-(3-methylbutyl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2691517.png)

![2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-3-carboxamide](/img/structure/B2691519.png)
![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide](/img/structure/B2691521.png)
![N-(5-chloro-2-methylphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-ethylamino]acetamide](/img/structure/B2691522.png)


![7-(4-ethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2691533.png)
